Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-bromo-2-methoxy-6-(trifluoromethyl)pyridine core is a highly versatile and increasingly important scaffold in medicinal chemistry. Its unique electronic and steric properties, arising from the interplay of the electron-donating methoxy group, the strongly electron-withdrawing trifluoromethyl group, and the strategically placed reactive bromine handle, make it an invaluable building block for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this scaffold, with a particular focus on its role in the development of next-generation therapeutics, including potent KRAS inhibitors. Detailed experimental protocols for key transformations and expert insights into the rationale behind methodological choices are provided to empower researchers in their drug discovery endeavors.
Introduction: The Rise of a Privileged Scaffold
The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The strategic functionalization of this core structure allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability. The 4-bromo-2-methoxy-6-(trifluoromethyl)pyridine scaffold has emerged as a particularly "privileged" core due to the distinct and complementary roles of its substituents.
-
The Trifluoromethyl Group: This strongly electron-withdrawing group significantly impacts the electronic nature of the pyridine ring, enhancing its metabolic stability and increasing its lipophilicity.[3] These are critical attributes for improving the pharmacokinetic profile of drug candidates.[1][4]
-
The Methoxy Group: As an electron-donating group, the methoxy substituent modulates the reactivity of the pyridine ring and can serve as a key interaction point with biological targets.
-
The Bromo Group: Positioned at the 4-position, the bromine atom is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[5]
This unique combination of functionalities makes the 4-bromo-2-methoxy-6-(trifluoromethyl)pyridine scaffold a powerful tool for rapidly generating libraries of complex molecules in drug discovery campaigns. Its utility has been notably demonstrated in the synthesis of inhibitors for challenging oncology targets like KRAS.[6][7][8]
Synthesis of the Core Scaffold
A common method for introducing a trifluoromethyl group is through a copper-mediated reaction with a trifluoromethylating agent, such as the Umemoto or Chen's reagent.[9][10] A general workflow for such a synthesis is outlined below.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine (General Procedure)
[11]
-
Materials:
-
4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 3:1 DMF-EtOH)
-
Procedure:
-
To a reaction vessel, add the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent.
-
Heat the reaction mixture (e.g., to 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Causality Insight: The choice of palladium catalyst, ligand, base, and solvent is crucial and often substrate-dependent. For electron-deficient bromopyridines, a variety of palladium sources and bases can be effective. The use of a mixed solvent system like DMF-EtOH can help to solubilize both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for introducing amine functionalities that are prevalent in many drug molecules.
[12][13][14][15][16]
Caption: General scheme for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Bromopyridine (General Procedure)
[14]
-
Materials:
-
4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., XPhos, 0.08 equiv)
-
Base (e.g., KOt-Bu, 1.4 equiv)
-
Solvent (e.g., Toluene)
-
Procedure:
-
In a glovebox, combine the bromopyridine, palladium catalyst, ligand, and base in a reaction tube.
-
Add the amine and the solvent.
-
Seal the tube and heat the reaction mixture (e.g., to 100 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
Trustworthiness through Self-Validation: The choice of ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands like XPhos are often necessary to facilitate the catalytic cycle, especially with less reactive amines. The reaction is also highly sensitive to air and moisture, necessitating the use of a glovebox and dry solvents.
Sonogashira Coupling: Installation of Alkynes
The Sonogashira coupling is the method of choice for introducing alkyne moieties, which can serve as valuable handles for further functionalization (e.g., via click chemistry) or as integral parts of the final drug structure.
[17][18][19][20][21]
Caption: General scheme for the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of a Bromopyridine (General Procedure)
[19]
-
Materials:
-
4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF)
-
Procedure:
-
To a solution of the bromopyridine and terminal alkyne in a mixture of THF and triethylamine, add the palladium catalyst and CuI.
-
Degas the reaction mixture and stir at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Expert Insight: The copper(I) cocatalyst is crucial for the efficiency of the Sonogashira reaction. However, its presence can sometimes lead to the formation of alkyne homocoupling byproducts. In such cases, copper-free Sonogashira protocols may be employed, often requiring different ligand systems.
Application in Drug Discovery: Targeting KRAS
The Ras family of proteins, particularly KRAS, are key regulators of cell growth and proliferation. Mutations in KRAS are found in a significant percentage of human cancers, making it a highly sought-after therapeutic target. [4][22]The development of small molecule inhibitors for KRAS has been a long-standing challenge in oncology.
The 4-bromo-2-methoxy-6-(trifluoromethyl)pyridine scaffold has proven to be a valuable starting point for the synthesis of novel KRAS inhibitors. [6][7][8]The ability to rapidly diversify the 4-position of the pyridine ring through cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) and the optimization of binding to the target protein.
Case Study: Development of KRAS G12C Inhibitors
Recent patents have disclosed the use of highly functionalized pyridines, structurally related to our core scaffold, in the synthesis of potent and selective KRAS G12C inhibitors. [22]In these molecules, the pyridine core serves as a central scaffold to which various functional groups are appended to optimize interactions with the protein's binding pocket.
Conclusion and Future Perspectives
The 4-bromo-2-methoxy-6-(trifluoromethyl)pyridine scaffold represents a powerful platform for the discovery and development of novel therapeutics. Its unique combination of electronic and steric properties, coupled with the versatility of the bromine handle for cross-coupling reactions, provides medicinal chemists with a robust tool for accessing novel chemical space. The continued exploration of the reactivity of this scaffold and its application in the synthesis of inhibitors for challenging disease targets is expected to yield significant advances in the field of drug discovery. As our understanding of disease biology deepens, the demand for such versatile and strategically designed building blocks will undoubtedly continue to grow.
References
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
Sunshine Lake Pharma Co. Ltd. (2023). Pyrimidopyridine derivatives acting as GTPase KRAS G12D inhibitors. BioWorld. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(11), 2247-2250. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
Sunshine Lake Pharma Co. Ltd. (2022). TETRAHYDROPYRIDOPYRIMIDINE PAN-KRAS INHIBITORS. Justia Patents. [Link]
- Araxes Pharma LLC. (2020). Kras g12c inhibitors.
-
Jardim, M. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. [Link]
- Array BioPharma Inc. (2015). Inhibitors of kras g12c.
- CN108239021B - Trifluoromethylation process of bromopyridine and derivatives thereof - Google P
-
Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. [Link]
-
B, G., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Raimondi, B., & La Manna, G. (2008). Structural and Spectroscopic Study of the Br2...3-Br-pyridine Complex by DFT Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 933-938. [Link]
-
Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. MDPI. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Mondal, S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PubMed Central. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1041. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Szlachta, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2344. [Link]
-
Gunda, P., & Wigal, C. T. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
-
PubChemLite - 4-bromo-2-(trifluoromethoxy)pyridine (C6H3BrF3NO). [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
PubChemLite - 4-bromo-2-(trifluoromethyl)pyridine (C6H3BrF3N). [Link]
-
Wölfling, J., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 48. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles - MDPI. [Link]
-
Shen, J., et al. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Publications. [Link]An In-depth Technical Guide to the Strategic Utility of 4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-bromo-2-methoxy-6-(trifluoromethyl)pyridine core is a highly versatile and increasingly important scaffold in medicinal chemistry. Its unique electronic and steric properties, arising from the interplay of the electron-donating methoxy group, the strongly electron-withdrawing trifluoromethyl group, and the strategically placed reactive bromine handle, make it an invaluable building block for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this scaffold, with a particular focus on its role in the development of next-generation therapeutics, including potent KRAS inhibitors. Detailed experimental protocols for key transformations and expert insights into the rationale behind methodological choices are provided to empower researchers in their drug discovery endeavors.
Introduction: The Rise of a Privileged Scaffold
The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. [1][2]The strategic functionalization of this core structure allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability. The 4-bromo-2-methoxy-6-(trifluoromethyl)pyridine scaffold has emerged as a particularly "privileged" core due to the distinct and complementary roles of its substituents.
-
The Trifluoromethyl Group: This strongly electron-withdrawing group significantly impacts the electronic nature of the pyridine ring, enhancing its metabolic stability and increasing its lipophilicity. [3]These are critical attributes for improving the pharmacokinetic profile of drug candidates.
[1][4]* The Methoxy Group: As an electron-donating group, the methoxy substituent modulates the reactivity of the pyridine ring and can serve as a key interaction point with biological targets.
-
The Bromo Group: Positioned at the 4-position, the bromine atom is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.
[5]
This unique combination of functionalities makes the 4-bromo-2-methoxy-6-(trifluoromethyl)pyridine scaffold a powerful tool for rapidly generating libraries of complex molecules in drug discovery campaigns. Its utility has been notably demonstrated in the synthesis of inhibitors for challenging oncology targets like KRAS.
[6][7][8]
Synthesis of the Core Scaffold
A common method for introducing a trifluoromethyl group is through a copper-mediated reaction with a trifluoromethylating agent, such as the Umemoto or Chen's reagent. [9][10]A general workflow for such a synthesis is outlined below.
Caption: Proposed synthetic workflow for a functionalized trifluoromethylpyridine.
Experimental Protocol: Synthesis of a Functionalized Trifluoromethylpyridine Intermediate (Adapted from a KRAS G12C inhibitor synthesis)
[10]
This protocol describes the synthesis of a key intermediate, 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, which shares key structural features with the target scaffold.
Step 1: Deoxofluorination of 2,6-dichloro-4-methylnicotinic acid
Step 2: Halogen Exchange
Step 3: Regioselective SNAr Amination
Self-Validation Insight: The success of each step in this sequence is critical. The purity of the intermediates should be rigorously assessed by techniques such as NMR and mass spectrometry before proceeding to the next step to ensure the final product's integrity.
Physicochemical Properties and Spectroscopic Characterization
The physicochemical properties of 4-bromo-2-methoxy-6-(trifluoromethyl)pyridine are crucial for its handling, reactivity, and the properties of its derivatives.
| Property | Predicted/Typical Value | Significance in Medicinal Chemistry |
| Molecular Weight | ~272.0 g/mol | Influences diffusion and transport properties. |
| logP | High | Increased lipophilicity can improve membrane permeability. |
| pKa | Low (acidic) | The electron-withdrawing CF3 group reduces the basicity of the pyridine nitrogen. |
Spectroscopic Characterization (Predicted)
While experimental spectra for the specific target molecule are not widely published, the expected NMR signals can be predicted based on analogous structures.
[23][24][25]
-
¹H NMR: Two singlets would be expected in the aromatic region for the protons at the 3- and 5-positions. A singlet for the methoxy group protons would appear further upfield.
-
¹³C NMR: Signals for the six pyridine carbons would be observed, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbons attached to bromine and the methoxy group would also have distinct chemical shifts.
-
¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Reactivity and Key Transformations: A Chemist's Toolkit
The bromine atom at the 4-position is the primary site of reactivity, serving as a versatile anchor point for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, generally makes it an excellent substrate for these transformations.
[26]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl partners.
[5][11][27]
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine (General Procedure)
[11]
-
Materials:
-
4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 3:1 DMF-EtOH)
-
Procedure:
-
To a reaction vessel, add the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent.
-
Heat the reaction mixture (e.g., to 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Causality Insight: The choice of palladium catalyst, ligand, base, and solvent is crucial and often substrate-dependent. For electron-deficient bromopyridines, a variety of palladium sources and bases can be effective. The use of a mixed solvent system like DMF-EtOH can help to solubilize both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for introducing amine functionalities that are prevalent in many drug molecules.
[12][13][14][15][16]
Caption: General scheme for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Bromopyridine (General Procedure)
[14]
-
Materials:
-
4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., XPhos, 0.08 equiv)
-
Base (e.g., KOt-Bu, 1.4 equiv)
-
Solvent (e.g., Toluene)
-
Procedure:
-
In a glovebox, combine the bromopyridine, palladium catalyst, ligand, and base in a reaction tube.
-
Add the amine and the solvent.
-
Seal the tube and heat the reaction mixture (e.g., to 100 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
Trustworthiness through Self-Validation: The choice of ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands like XPhos are often necessary to facilitate the catalytic cycle, especially with less reactive amines. The reaction is also highly sensitive to air and moisture, necessitating the use of a glovebox and dry solvents.
Sonogashira Coupling: Installation of Alkynes
The Sonogashira coupling is the method of choice for introducing alkyne moieties, which can serve as valuable handles for further functionalization (e.g., via click chemistry) or as integral parts of the final drug structure.
[17][18][19][20][21]
Caption: General scheme for the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of a Bromopyridine (General Procedure)
[19]
-
Materials:
-
4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF)
-
Procedure:
-
To a solution of the bromopyridine and terminal alkyne in a mixture of THF and triethylamine, add the palladium catalyst and CuI.
-
Degas the reaction mixture and stir at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Expert Insight: The copper(I) cocatalyst is crucial for the efficiency of the Sonogashira reaction. However, its presence can sometimes lead to the formation of alkyne homocoupling byproducts. In such cases, copper-free Sonogashira protocols may be employed, often requiring different ligand systems.
Application in Drug Discovery: Targeting KRAS
The Ras family of proteins, particularly KRAS, are key regulators of cell growth and proliferation. Mutations in KRAS are found in a significant percentage of human cancers, making it a highly sought-after therapeutic target. [4][22]The development of small molecule inhibitors for KRAS has been a long-standing challenge in oncology.
The 4-bromo-2-methoxy-6-(trifluoromethyl)pyridine scaffold has proven to be a valuable starting point for the synthesis of novel KRAS inhibitors. [6][7][8]The ability to rapidly diversify the 4-position of the pyridine ring through cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) and the optimization of binding to the target protein.
Case Study: Development of KRAS G12C Inhibitors
Recent patents have disclosed the use of highly functionalized pyridines, structurally related to our core scaffold, in the synthesis of potent and selective KRAS G12C inhibitors. [22]In these molecules, the pyridine core serves as a central scaffold to which various functional groups are appended to optimize interactions with the protein's binding pocket.
Conclusion and Future Perspectives
The 4-bromo-2-methoxy-6-(trifluoromethyl)pyridine scaffold represents a powerful platform for the discovery and development of novel therapeutics. Its unique combination of electronic and steric properties, coupled with the versatility of the bromine handle for cross-coupling reactions, provides medicinal chemists with a robust tool for accessing novel chemical space. The continued exploration of the reactivity of this scaffold and its application in the synthesis of inhibitors for challenging disease targets is expected to yield significant advances in the field of drug discovery. As our understanding of disease biology deepens, the demand for such versatile and strategically designed building blocks will undoubtedly continue to grow.
References
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
Sunshine Lake Pharma Co. Ltd. (2023). Pyrimidopyridine derivatives acting as GTPase KRAS G12D inhibitors. BioWorld. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(11), 2247-2250. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
Sunshine Lake Pharma Co. Ltd. (2022). TETRAHYDROPYRIDOPYRIMIDINE PAN-KRAS INHIBITORS. Justia Patents. [Link]
-
Araxes Pharma LLC. (2020). Kras g12c inhibitors. Google Patents.
-
Jardim, M. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. [Link]
-
Array BioPharma Inc. (2015). Inhibitors of kras g12c. Google Patents.
-
CN108239021B - Trifluoromethylation process of bromopyridine and derivatives thereof - Google Patents.
-
Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. [Link]
-
B, G., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Raimondi, B., & La Manna, G. (2008). Structural and Spectroscopic Study of the Br2...3-Br-pyridine Complex by DFT Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 933-938. [Link]
-
Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. MDPI. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Mondal, S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PubMed Central. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1041. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Szlachta, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2344. [Link]
-
Gunda, P., & Wigal, C. T. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
-
PubChemLite - 4-bromo-2-(trifluoromethoxy)pyridine (C6H3BrF3NO). [Link]
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